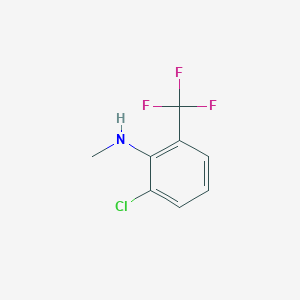
2-chloro-N-methyl-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-6-(trifluoromethyl)aniline, also known as CMFA, is a chemical compound that belongs to the family of anilines. It is commonly used in the field of organic synthesis and pharmaceutical research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Vibrational Characteristics and Quantum Chemical Studies
2-Chloro-5-(trifluoromethyl) aniline has been explored for its vibrational characteristics. The study focused on various functional groups within the molecule, influenced by chlorine substitution. This research utilized density functional theoretical (DFT) computations to derive optimized geometry, vibrational wavenumbers, and molecular orbital calculations such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. The findings provide significant insights into the molecular structure and properties of this compound (Karthick, Balachandran, Perumal, & Nataraj, 2013).
Dielectric Relaxation in Non-Polar Solvents
Research on substituted anilines, including 2-chloro-6-methylaniline, in various non-polar solvents has been conducted. This study measured the dielectric permittivity and loss at specific frequencies and temperatures, providing valuable data for understanding solute-solvent interactions and the relaxation mechanisms of these compounds. Such studies are crucial for applications in materials science and electronics (Khameshara & Sisodia, 1980).
Synthetic Process of Novel Pesticides
2-Chloro-3,5-bis-(trifluoromethyl)aniline, a derivative, has been utilized in the synthetic process of novel pesticides like Bistrifluron. This compound showed potent growth-retarding activity against pests. The synthesis involved several steps, including chlorination and reaction with different compounds, demonstrating its potential in agricultural applications (Liu An-chan, 2015).
Mesomorphic Properties and Molecular Reactivity
The effects of chloro and methyl derivatives on the mesomorphic properties of certain compounds were studied, with particular attention to chlorines in specific positions. This research has implications for understanding the molecular structure and properties, which can be applied in designing advanced materials (Hasegawa, Masuda, Matsunaga, Seo, & Yasuhara, 1989).
Non-linear Optical Behavior
Studies on 4-chloro-2-(trifluoromethyl) aniline have revealed insights into its non-linear optical (NLO) behavior. This research involved quantum chemical calculations to understand the molecular structure, dipole moment, and hyperpolarizability, contributing to the development of materials with NLO properties (Arivazhagan, Subhasini, & Austine, 2012).
Synthesis Methods and Applications in Pesticides
2,6-Dichloro-4-trifluoromethyl aniline, a related compound, is used in the synthesis of efficient and low-toxic pesticides. The review of its preparation methods and the characteristics of derived pesticides highlights its significance in agricultural chemistry (Zhou Li-shan, 2002).
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as monoalkylamines . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
The specific mode of action of 2-chloro-N-methyl-6-(trifluoromethyl)aniline is not well-documented. As a monoalkylamine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and Van der Waals forces. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets within biological targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIWMSBQALFISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152550-27-0 |
Source


|
| Record name | 2-chloro-N-methyl-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2617655.png)
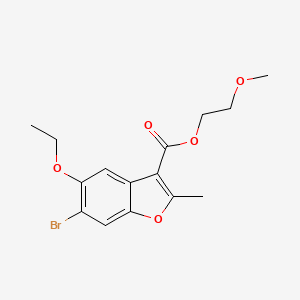

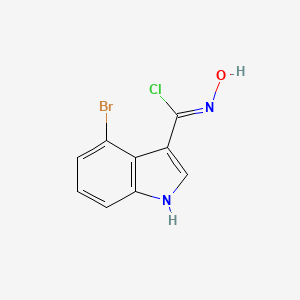
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2617661.png)
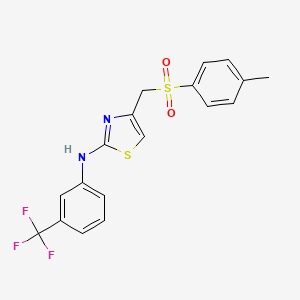


![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)

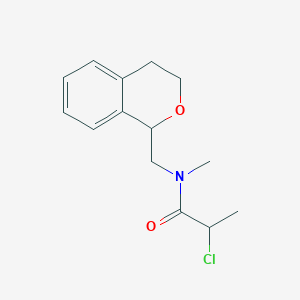
![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)

